molecular formula C10H20N2O2 B13810744 [(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate

[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate

Cat. No.: B13810744
M. Wt: 200.28 g/mol
InChI Key: PMJASLJMTKKYSZ-IUCAKERBSA-N
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Description

[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate is a chemical compound with a unique structure that includes a cyclopentyl ring, a methylamino group, and a dimethylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate typically involves the following steps:

    Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methylamino group: This step often involves the use of methylamine in the presence of a suitable catalyst.

    Attachment of the dimethylcarbamate moiety: This is usually done through a reaction with dimethylcarbamoyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification steps: Including crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate moiety.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Various metal catalysts can be used to facilitate reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May lead to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Can result in the formation of amines or alcohols.

    Substitution: May produce substituted carbamates or amines.

Scientific Research Applications

[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors, modulating their activity and influencing cellular responses.

    Pathways: The compound can impact various signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    [(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate: shares similarities with other carbamate compounds, such as:

Uniqueness

  • Structural Features : The specific arrangement of the cyclopentyl ring, methylamino group, and dimethylcarbamate moiety gives it unique chemical properties.
  • Reactivity : Its reactivity profile may differ from other carbamates due to the steric and electronic effects of its substituents.
  • Applications : Its potential applications in various fields may also distinguish it from similar compounds.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate

InChI

InChI=1S/C10H20N2O2/c1-11-9-6-4-5-8(9)7-14-10(13)12(2)3/h8-9,11H,4-7H2,1-3H3/t8-,9-/m0/s1

InChI Key

PMJASLJMTKKYSZ-IUCAKERBSA-N

Isomeric SMILES

CN[C@H]1CCC[C@H]1COC(=O)N(C)C

Canonical SMILES

CNC1CCCC1COC(=O)N(C)C

Origin of Product

United States

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